molecular formula C21H26N4O2S B4919528 N-[2-[1-[2-(4-methylsulfanylphenyl)acetyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide

N-[2-[1-[2-(4-methylsulfanylphenyl)acetyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide

Cat. No.: B4919528
M. Wt: 398.5 g/mol
InChI Key: XEPOFVHZMBVSRA-UHFFFAOYSA-N
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Description

N-[2-[1-[2-(4-methylsulfanylphenyl)acetyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a piperidine ring, a pyrazole ring, and a cyclopropane carboxamide group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[1-[2-(4-methylsulfanylphenyl)acetyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the pyrazole ring: This step often involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Attachment of the 4-methylsulfanylphenyl group: This can be done through a Friedel-Crafts acylation reaction using 4-methylsulfanylbenzoyl chloride and an appropriate catalyst.

    Formation of the cyclopropane carboxamide group: This step involves the reaction of the intermediate compound with cyclopropanecarboxylic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-[1-[2-(4-methylsulfanylphenyl)acetyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the 4-methylsulfanylphenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydrogen atoms on the piperidine and pyrazole rings can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents like alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: Its effects on various biological pathways can be studied to understand its potential therapeutic uses.

    Materials Science: Its unique structure can be utilized in the design of new materials with specific properties.

    Biology: It can be used as a tool compound to study the function of specific proteins or pathways in biological systems.

Mechanism of Action

The mechanism of action of N-[2-[1-[2-(4-methylsulfanylphenyl)acetyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[1-[2-(4-methylsulfanylphenyl)acetyl]piperidin-4-yl]pyrazol-3-yl]butanamide
  • N-[2-[1-[2-(4-methylsulfanylphenyl)acetyl]piperidin-4-yl]pyrazol-3-yl]pentanamide

Uniqueness

N-[2-[1-[2-(4-methylsulfanylphenyl)acetyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide stands out due to its cyclopropane carboxamide group, which imparts unique steric and electronic properties. This can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-[1-[2-(4-methylsulfanylphenyl)acetyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2S/c1-28-18-6-2-15(3-7-18)14-20(26)24-12-9-17(10-13-24)25-19(8-11-22-25)23-21(27)16-4-5-16/h2-3,6-8,11,16-17H,4-5,9-10,12-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPOFVHZMBVSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)N2CCC(CC2)N3C(=CC=N3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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